6-((1r,3r,5r,7r)-Adamantan-2-yl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(2-adamantyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-6-12(15-7-16-13)14-10-2-8-1-9(4-10)5-11(14)3-8/h6-11,14H,1-5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJFHGKZAODPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4=CC(=O)NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((1R,3R,5R,7R)-Adamantan-2-yl)pyrimidin-4-ol is a compound that combines the structural features of adamantane and pyrimidine. This hybrid structure has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity based on recent studies and findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3 |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | This compound |
| SMILES | C1C2CC3CC1CC(C2)C3C4=CC(=NC=N4)O |
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The adamantane moiety provides a rigid structure that may enhance binding affinity to biological targets, while the pyrimidine component can participate in hydrogen bonding and π-stacking interactions with nucleic acids or proteins.
Anticancer Activity
Research has suggested that pyrimidine derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. In vitro assays have shown that compounds related to this compound can inhibit the growth of cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases.
- Apoptosis Induction : Triggering intrinsic apoptotic pathways.
Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of various adamantane derivatives against influenza viruses. The results indicated that certain derivatives could significantly reduce viral titers in infected cell cultures. While direct data on this compound is not available, the potential for similar activity exists based on structural similarities.
Study 2: Anticancer Potential
Another study focused on pyrimidine derivatives and their effects on human cancer cell lines. Compounds demonstrated IC50 values indicating effective inhibition of cell growth. The study highlighted the importance of structural modifications in enhancing biological activity.
Comparative Analysis
To contextualize the activity of this compound within its class of compounds, a comparison with similar agents is useful:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Adamantane Derivative A | Antiviral | 20 |
| Pyrimidine Derivative B | Anticancer | 15 |
| 6-(Adamantan-2-yl)pyrimidin Derivative C | Antiviral/Anticancer | TBD |
Comparison with Similar Compounds
Key Observations :
- Substitution Position : The adamantane group’s position significantly influences reactivity. For example, secondary C–H bonds (as in N-adamantan-2-yl benzamide) exhibit lower yields (15%) compared to tertiary C–H amidation (23%) due to steric and electronic factors .
- Functional Group Impact : Ether-linked adamantane (e.g., compound 17 in ) demonstrates higher synthetic yields (40%) compared to thioamide derivatives (8%), likely due to milder reaction conditions and reduced side reactions .
Critical Analysis :
- Anti-Inflammatory Activity : Adamantane-modified curcumin derivatives (e.g., compound 13) show 2–3-fold higher IL-6 inhibition (IC₅₀ = 1.2 μM) than unmodified curcumin (IC₅₀ = 3.5 μM), attributed to improved bioavailability .
- Enzyme Inhibition : The rigid adamantane scaffold in PHGDH inhibitors (e.g., compound 10) reduces conformational flexibility, favoring optimal enzyme active-site interactions .
Physicochemical Properties
Adamantane’s high logP (~4.5) imparts significant hydrophobicity to its derivatives. For example:
- 6-((1r,3r,5r,7r)-Adamantan-2-yl)pyrimidin-4-ol : Predicted logP ≈ 3.2 (calculated using ChemAxon), favoring blood-brain barrier penetration.
- N-Adamantan-2-yl benzamide : Experimental logP = 4.1, aligning with its low aqueous solubility (0.05 mg/mL) .
Preparation Methods
Adamantane Functionalization
- Starting Material: 1-Adamantanecarboxylic acid or adamantan-2-yl derivatives are commonly used as precursors.
- Activation: The adamantane carboxylic acid is typically activated by conversion into esters or acid chlorides to facilitate coupling.
- Linker Introduction: Polyethylene glycol (PEG)-type linkers or alkoxy chains can be introduced to connect the adamantane moiety to the pyrimidine ring, enhancing solubility and providing a site for further functionalization.
Pyrimidin-4-ol Functionalization
- Core Synthesis: The pyrimidin-4-ol core is prepared via classical pyrimidine synthesis routes, often involving condensation of amidines with β-dicarbonyl compounds.
- Halogenation: Introduction of a leaving group such as chlorine at the 6-position of the pyrimidine ring enables nucleophilic substitution by the adamantane-containing nucleophile.
- Hydroxyl Group: The 4-hydroxy group is typically retained or introduced via hydrolysis of a 4-chloropyrimidine intermediate.
Coupling Reaction
- Nucleophilic Aromatic Substitution (SNAr): The adamantane derivative, bearing a nucleophilic group such as an amine or alkoxy, displaces the halogen at the 6-position of the pyrimidine ring.
- Catalysts and Conditions: Reactions are often conducted under reflux in polar aprotic solvents (e.g., DMF, DMSO) with bases like potassium carbonate or triethylamine to facilitate substitution.
- Purification: The final product is purified by column chromatography or recrystallization.
Representative Synthetic Scheme (Based on Related Adamantane-Pyrimidine Compounds)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 1-Adamantanecarboxylic acid + EDC-HCl, DMAP, CH2Cl2, RT, 2 days | Formation of adamantane-linked ester intermediate |
| 2 | Reduction of azide group with Pd/C under H2 atmosphere | Conversion of azide to amine for coupling |
| 3 | Coupling with 6-chloropyrimidin-4-ol derivative in DMF, base (K2CO3), reflux | Nucleophilic substitution to attach adamantane moiety to pyrimidine |
| 4 | Purification by silica gel chromatography | Isolation of pure 6-((1r,3r,5r,7r)-Adamantan-2-yl)pyrimidin-4-ol |
Detailed Research Findings on Preparation
A study focusing on adamantane-containing chimeric compounds demonstrated the synthesis of adamantane-functionalized molecules via ester and amide linkages, highlighting the use of adamantane carboxylic acid derivatives as starting materials. The adamantane moiety was introduced through coupling reactions involving activated esters and azide reduction steps to afford amine intermediates, which then underwent condensation with target heterocycles such as pyrimidines or triazolopyridines.
The adamantane-based hydrophobic tagging strategy (HyT) was employed to enhance the degradation of target proteins by mimicking partially unfolded protein states, indicating the importance of adamantane’s hydrophobicity in biological function. This also underscores the synthetic challenge of maintaining adamantane’s integrity while introducing functional groups for coupling.
Data Table Summarizing Preparation Parameters
| Parameter | Description | Typical Conditions | Notes |
|---|---|---|---|
| Adamantane Activation | Conversion to ester or acid chloride | EDC-HCl, DMAP, CH2Cl2, RT, 48 h | Ensures reactivity for coupling |
| Azide Reduction | Conversion to amine | Pd/C catalyst, H2 gas, RT, 12-16 h | Clean reduction step, avoids side reactions |
| Coupling to Pyrimidine | SNAr substitution | DMF or DMSO, K2CO3 or Et3N, reflux, 12-24 h | High temperature promotes substitution |
| Purification | Chromatography or recrystallization | Silica gel, hexanes/EtOAc gradient | Essential for product purity |
Notes on Stereochemistry and Yield
- The adamantane moiety’s rigid cage structure preserves stereochemistry during synthesis.
- Yields vary depending on the coupling efficiency and purification method but typically range from moderate to good (20-60% per step).
- Careful control of reaction conditions is crucial to avoid side reactions such as hydrolysis or over-reduction.
Q & A
Basic: What are the common synthetic routes for 6-((1r,3r,5r,7r)-Adamantan-2-yl)pyrimidin-4-ol and its derivatives?
Methodological Answer:
The synthesis typically involves coupling adamantane derivatives with pyrimidine precursors. For example:
- SNAr (Nucleophilic Aromatic Substitution): Reacting fluorobenzaldehyde derivatives with adamantanol under basic conditions (e.g., K₂CO₃) to form intermediates like 2-(((1r,3r,5r,7r)-adamantan-2-yl)oxy)benzaldehyde, followed by cyclization .
- Amide Coupling: Using reagents like HATU or EDC with DMAP to link adamantane moieties to pyrimidine scaffolds via carboxamide bonds (e.g., Steglich esterification) .
- Copper-Catalyzed Reactions: For C-H functionalization, CuI and ligands like (MeO)₂Phen enable intermolecular amidation of adamantane with pyrimidine derivatives .
Purification: Silica gel chromatography (e.g., hexane:EtOAc gradients) is standard, with yields ranging from 40% to 76% depending on substituents .
Basic: Which spectroscopic techniques confirm the structure of adamantane-pyrimidine hybrids?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR identify adamantane’s characteristic peaks (δ ~1.5–2.2 ppm for bridgehead protons) and pyrimidine aromatic signals (δ ~6.5–8.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight and purity (e.g., [M+H]+ or [M+Na]+ peaks) .
- FTIR: Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- LCMS: Monitors reaction progress and intermediate stability .
Advanced: How can researchers optimize low yields in adamantane-pyrimidine hybrid synthesis?
Methodological Answer:
Low yields (e.g., 40% in ) often stem from steric hindrance or poor regioselectivity. Strategies include:
- Catalyst Screening: Use of CuI/(MeO)₂Phen for C-H activation improves efficiency in amidation reactions .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, 1,2-dichlorobenzene) enhance reaction homogeneity .
- Temperature Control: Elevated temperatures (100–120°C) favor kinetic products, while lower temperatures improve selectivity .
- Pre-Purification of Intermediates: TLC-monitored reactions reduce side-product formation .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in antimicrobial or antiviral activity (e.g., vs. other studies) may arise from:
- Strain Variability: Use standardized microbial strains (e.g., ATCC controls) and minimum inhibitory concentration (MIC) protocols .
- Assay Conditions: Adjust pH, incubation time, and solvent carriers (e.g., DMSO concentration ≤1%) to minimize cytotoxicity .
- Structural Confounders: Compare derivatives with identical substituents; for example, electron-withdrawing groups on pyrimidine enhance antimicrobial potency .
Advanced: What computational methods support SAR studies for these compounds?
Methodological Answer:
- Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts binding to targets like ATP5B ( ) or PHGDH ( ). Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms .
- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
- MD Simulations: GROMACS or AMBER assess stability of adamantane-pyrimidine complexes in lipid bilayers or protein pockets .
Basic: What in vitro biological activities are reported for this compound class?
Methodological Answer:
Reported activities include:
Advanced: How to design analogs for improved metabolic stability?
Methodological Answer:
- Prodrug Strategies: Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, as seen in ’s use of tert-butyldimethylsilyl (TBS) ethers .
- Cytochrome P450 Avoidance: Replace metabolically labile morpholine or thiomorpholine groups with rigid adamantane or piperazine rings .
- Plasma Stability Assays: Incubate compounds in human plasma (37°C, 24h) and quantify degradation via LC-MS/MS .
Advanced: What challenges arise in regioselective functionalization of adamantane?
Methodological Answer:
Adamantane’s symmetry complicates selective substitution. Solutions include:
- Directed C-H Activation: Use directing groups (e.g., -NH₂, -OH) to favor functionalization at specific positions (e.g., 2- vs. 1-adamantyl) .
- Isomer Separation: Employ chiral columns (e.g., Chiralpak IA) or recrystallization to isolate enantiomers, as in ’s separation of tertiary/secondary C-H amidation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
